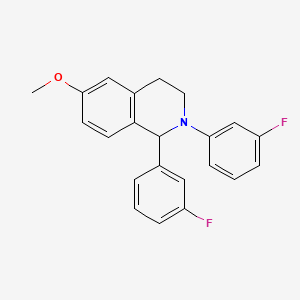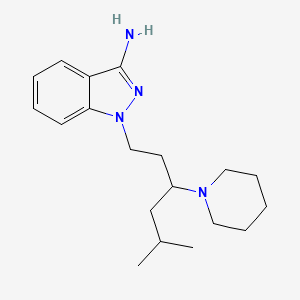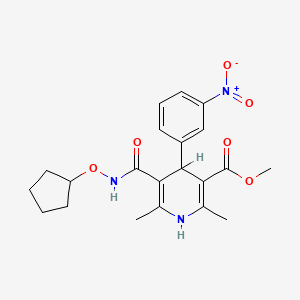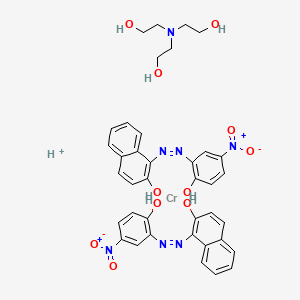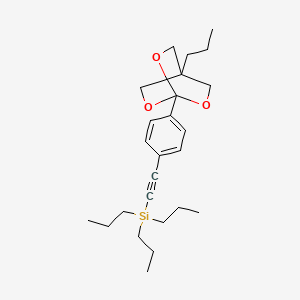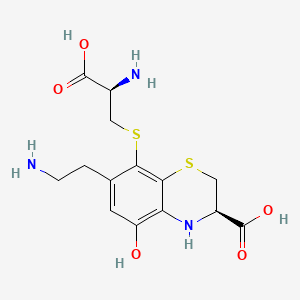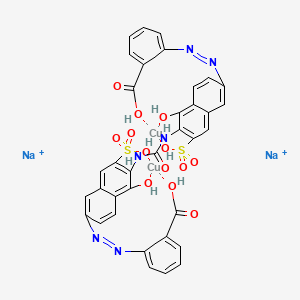
Disodium (mu-((2,2'-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) is a complex organic compound that features a unique coordination structure involving copper ions. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments. The presence of copper ions in its structure also imparts specific chemical properties that make it useful in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dicuprate(2-) typically involves the following steps:
Formation of the azo compound: This is achieved by diazotization of 1-hydroxy-3-sulphonaphthalene-2,6-diamine followed by coupling with benzoic acid derivatives.
Coordination with copper ions: The azo compound is then reacted with copper(II) salts under controlled pH conditions to form the dicuprate complex.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of sulfonated derivatives with different functional groups.
科学研究应用
Chemistry
Dye and Pigment Industry: Used as a dye due to its vibrant color and stability.
Catalysis: Acts as a catalyst in certain organic reactions due to the presence of copper ions.
Biology
Biological Staining: Used in histology for staining tissues due to its affinity for certain biological molecules.
Medicine
Diagnostic Agents: Potential use in diagnostic imaging due to its metal ion content.
Industry
Textile Industry: Used in dyeing fabrics.
Paints and Coatings: Used in the formulation of paints and coatings for its color properties.
作用机制
The compound exerts its effects primarily through its ability to coordinate with metal ions and form stable complexes. The copper ions in its structure can participate in redox reactions, making it useful in catalytic processes. The azo groups can interact with various substrates, allowing for its use in staining and dyeing applications.
相似化合物的比较
Similar Compounds
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))dizincate(2-)
- Disodium (mu-((2,2’-(carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-2,6-diyl)azo))bis(benzoato))(6-)))diferate(2-)
Uniqueness
- Copper Ion Coordination : The presence of copper ions gives it unique redox properties compared to zinc or iron analogs.
- Color Properties : The specific coordination environment of copper imparts distinct color properties, making it more suitable for certain dyeing applications.
属性
CAS 编号 |
84282-29-1 |
|---|---|
分子式 |
C35H24Cu2N6Na2O13S2+2 |
分子量 |
973.8 g/mol |
IUPAC 名称 |
disodium;2-[[6-[[6-[(2-carboxyphenyl)diazenyl]-1-hydroxy-3-sulfonaphthalen-2-yl]carbamoylamino]-5-hydroxy-7-sulfonaphthalen-2-yl]diazenyl]benzoic acid;copper |
InChI |
InChI=1S/C35H24N6O13S2.2Cu.2Na/c42-31-21-11-9-19(38-40-25-7-3-1-5-23(25)33(44)45)13-17(21)15-27(55(49,50)51)29(31)36-35(48)37-30-28(56(52,53)54)16-18-14-20(10-12-22(18)32(30)43)39-41-26-8-4-2-6-24(26)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;;;2*+1 |
InChI 键 |
VNMWYWUWNXVLQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC3=CC(=C(C(=C3C=C2)O)NC(=O)NC4=C(C=C5C=C(C=CC5=C4O)N=NC6=CC=CC=C6C(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na+].[Na+].[Cu].[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


